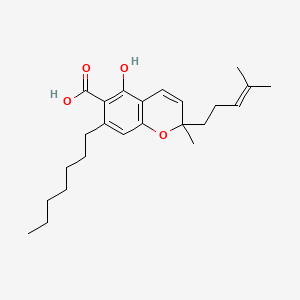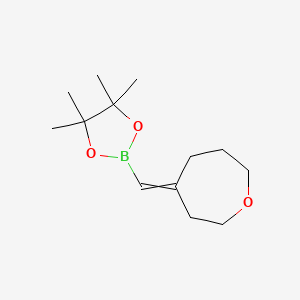
4,4,5,5-tetramethyl-2-(oxepan-4-ylidenemethyl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-tetramethyl-2-(oxepan-4-ylidenemethyl)-1,3,2-dioxaborolane is a boron-containing organic compound. Compounds like this are often used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of boron in the molecule can impart unique reactivity and stability, making it valuable in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-(oxepan-4-ylidenemethyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with an appropriate alkene or alkyne. The reaction conditions may include the use of a catalyst, such as a palladium or nickel complex, and may be carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes. The process may be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.
化学反応の分析
Types of Reactions
4,4,5,5-tetramethyl-2-(oxepan-4-ylidenemethyl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The compound can participate in substitution reactions, where the boron center is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often include specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions can include boronic acids, borates, borohydrides, and various substituted boron-containing compounds. These products can be valuable intermediates in organic synthesis.
科学的研究の応用
4,4,5,5-tetramethyl-2-(oxepan-4-ylidenemethyl)-1,3,2-dioxaborolane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.
Medicine: Investigated for use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action for 4,4,5,5-tetramethyl-2-(oxepan-4-ylidenemethyl)-1,3,2-dioxaborolane involves its reactivity at the boron center. The boron atom can interact with various nucleophiles and electrophiles, facilitating the formation of new chemical bonds. Molecular targets and pathways involved may include interactions with enzymes, proteins, and other biomolecules.
類似化合物との比較
Similar Compounds
Similar compounds include other boron-containing organic molecules such as:
Boronic acids: Compounds with a boron atom bonded to two hydroxyl groups.
Boronate esters: Compounds with a boron atom bonded to two alkoxy groups.
Borohydrides: Compounds with a boron atom bonded to hydrogen atoms.
Uniqueness
4,4,5,5-tetramethyl-2-(oxepan-4-ylidenemethyl)-1,3,2-dioxaborolane is unique due to its specific structure, which includes a boron center and an oxepane ring. This combination can impart unique reactivity and stability, making it valuable for specific applications in organic synthesis and materials science.
特性
分子式 |
C13H23BO3 |
|---|---|
分子量 |
238.13 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-(oxepan-4-ylidenemethyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BO3/c1-12(2)13(3,4)17-14(16-12)10-11-6-5-8-15-9-7-11/h10H,5-9H2,1-4H3 |
InChIキー |
XDURUUIIAQVAMD-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085602.png)
![1-(2-Fluorophenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085609.png)

![3,6-Bis[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]-9-[4-[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]phenyl]carbazole](/img/structure/B14085628.png)
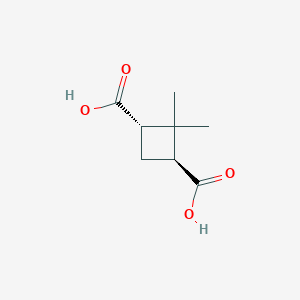
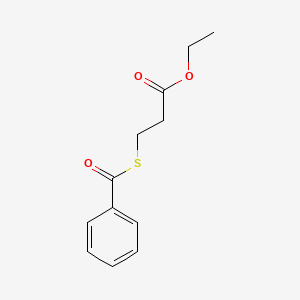
![2-(6-Methylpyridin-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085636.png)
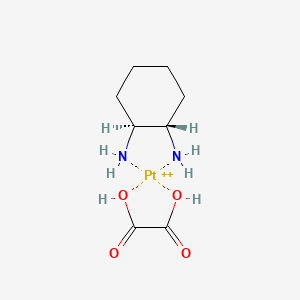
![1-(3-Fluorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085640.png)
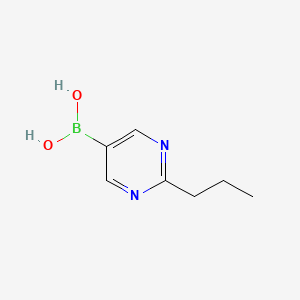
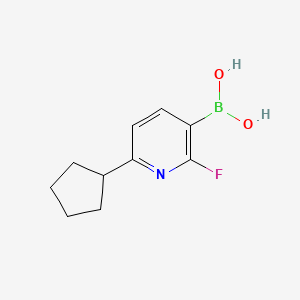

![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085672.png)
